

# commercial suppliers of 6-Hydroxyluteolin 7-glucoside for research

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## Compound of Interest

Compound Name: 6-Hydroxyluteolin 7-glucoside

Cat. No.: B1649358

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## 6-Hydroxyluteolin 7-glucoside: A Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **6-Hydroxyluteolin 7-glucoside** in scientific research. This flavone, a glycoside of 6-hydroxyluteolin, is a subject of growing interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects.

## Commercial Suppliers

**6-Hydroxyluteolin 7-glucoside** is available for research purposes from various commercial suppliers. It is crucial to source high-purity compounds to ensure the reliability and reproducibility of experimental results. When selecting a supplier, consider factors such as purity confirmation (e.g., by NMR), available product sizes, and whether the product is intended for research use only.

Table 1: Commercial Suppliers of **6-Hydroxyluteolin 7-glucoside**

Supplier	Catalog Number (Example)	Purity	Available Sizes	Notes
MedchemExpress	HY-N2447	>98%	1 mg, 5 mg, 10 mg, 50 mg	For research use only. Do not sell to patients.[1]
BioCrick	BCN2447	High Purity (Confirmed by NMR)	5 mg, 10 mg, 20 mg and more	-
Biorbyt	orb1297481	97.31%	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 1 ml x 10 mM (in DMSO)	For research use only.[2]
ChemFaces	CFN99931	>98%	5mg, 10mg, 20mg and more	Provides solvent format for intended use in signaling inhibitors, biological or pharmacological activities.[3]
TargetMol	T1765	99.84%	Inquire	-
AbMole BioScience	M3452	>98%	1 mg, 5 mg, 10 mg, 50 mg	For research use only. Not for human use.[4]
Benchchem	B1649358	Inquire	Inquire	For research use only. Not for human or veterinary use.[5]
Sigma-Aldrich	TA9H93ED706C	99.84%	Inquire	-

## Application Notes

**6-Hydroxyluteolin 7-glucoside** has demonstrated significant potential in several areas of pharmacological research, primarily focusing on its anti-inflammatory and antioxidant properties.

### Anti-Inflammatory Activity

**6-Hydroxyluteolin 7-glucoside** and its aglycone form have been shown to modulate key inflammatory pathways. Research indicates that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 $\beta$  (IL-1 $\beta$ ), and interleukin-6 (IL-6).<sup>[6]</sup> The mechanism of action is believed to involve the inhibition of signaling pathways such as the nuclear factor-kappa B (NF- $\kappa$ B) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.<sup>[7][8]</sup>

### Antioxidant Activity

As a flavonoid, **6-Hydroxyluteolin 7-glucoside** possesses potent antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases.<sup>[8]</sup> Its antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay.

## Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of **6-Hydroxyluteolin 7-glucoside**.

### Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of **6-Hydroxyluteolin 7-glucoside** on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cells

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **6-Hydroxyluteolin 7-glucoside**
- Griess Reagent for NO measurement
- ELISA kits for TNF- $\alpha$ , IL-6, and IL-10
- Cell viability assay kit (e.g., MTT or WST-1)

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed the cells in 96-well plates at a density of  $5 \times 10^5$  cells/well and allow them to adhere overnight.[2]
- Treatment: Pre-treat the cells with various concentrations of **6-Hydroxyluteolin 7-glucoside** (e.g., 1, 10, 50  $\mu$ M) for 1 hour.
- Stimulation: Stimulate the cells with LPS (1  $\mu$ g/mL) for a specified duration (e.g., 24 hours for cytokine measurement).
- Nitric Oxide (NO) Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
- Cytokine Measurement: Collect the supernatant at different time points to measure cytokine release (e.g., 3 and 24 hours for TNF- $\alpha$ , 12 hours for IL-6, and 48 hours for IL-10).[2]  
Quantify the levels of TNF- $\alpha$ , IL-6, and IL-10 using specific ELISA kits as per the manufacturer's protocols.[2]

- **Cell Viability:** Assess the cytotoxicity of **6-Hydroxyluteolin 7-glucoside** at the tested concentrations using an MTT or WST-1 assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Table 2: Example Quantitative Data for Anti-Inflammatory Effects of a Related Compound (Luteolin-7-O-glucoside) in LPS-stimulated RAW 264.7 cells

Parameter	Concentration	Result
NO Production	50 µM	Significant inhibition
PGE2 Production	50 µM	Significant inhibition
TNF-α Release (3h)	1 µM	Reduced levels
IL-10 Release (24h)	1 µM	Increased levels

Note: This data is for a structurally similar compound and serves as a reference. Researchers should generate their own data for **6-Hydroxyluteolin 7-glucoside**.

## Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a method to determine the free radical scavenging capacity of **6-Hydroxyluteolin 7-glucoside**.

Materials:

- **6-Hydroxyluteolin 7-glucoside**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader

#### Procedure:

- Solution Preparation:
  - Prepare a stock solution of **6-Hydroxyluteolin 7-glucoside** in methanol (e.g., 1 mg/mL).
  - Prepare a 0.1 mM solution of DPPH in methanol.[5] This solution should be freshly prepared and protected from light.
  - Prepare a series of dilutions of the test compound and the positive control (e.g., 10, 25, 50, 100, and 200 µg/mL).[5]
- Assay:
  - In a 96-well plate, add 100 µL of each concentration of the test compound or standard to separate wells.
  - Add 100 µL of the DPPH solution to each well.
  - For the blank, add 100 µL of methanol instead of the test compound.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
  - % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
  - Where Abs\_control is the absorbance of the DPPH solution without the sample, and Abs\_sample is the absorbance of the DPPH solution with the sample.

### Protocol 3: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of **6-Hydroxyluteolin 7-glucoside**, providing insights into its potential oral bioavailability.

#### Materials:

- Caco-2 cells
- DMEM with high glucose
- Fetal Bovine Serum (FBS)
- Non-essential amino acids
- Penicillin-Streptomycin solution
- Transwell inserts (e.g., 0.4  $\mu\text{m}$  pore size)
- Hanks' Balanced Salt Solution (HBSS)
- **6-Hydroxyluteolin 7-glucoside**
- LC-MS/MS system for analysis

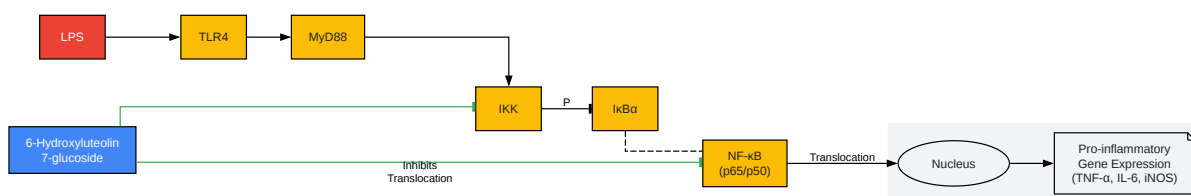
Procedure:

- Cell Culture on Transwells: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
- Permeability Assay:
  - Wash the Caco-2 monolayers with pre-warmed HBSS.
  - Add the test compound (**6-Hydroxyluteolin 7-glucoside**) dissolved in HBSS to the apical (A) side of the monolayer.
  - Add fresh HBSS to the basolateral (B) side.
  - Incubate at 37°C with gentle shaking.
  - At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

- To assess active efflux, perform the transport study in the reverse direction (B to A) as well.
- Sample Analysis: Analyze the concentration of **6-Hydroxyluteolin 7-glucoside** in the collected samples using a validated LC-MS/MS method.
- Calculation of Apparent Permeability Coefficient (Papp):
  - $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$
  - Where  $dQ/dt$  is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and  $C_0$  is the initial concentration in the donor chamber.
- Efflux Ratio Calculation:
  - $\text{Efflux Ratio} = P_{app} \text{ (B to A)} / P_{app} \text{ (A to B)}$
  - An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

## Signaling Pathway Diagrams

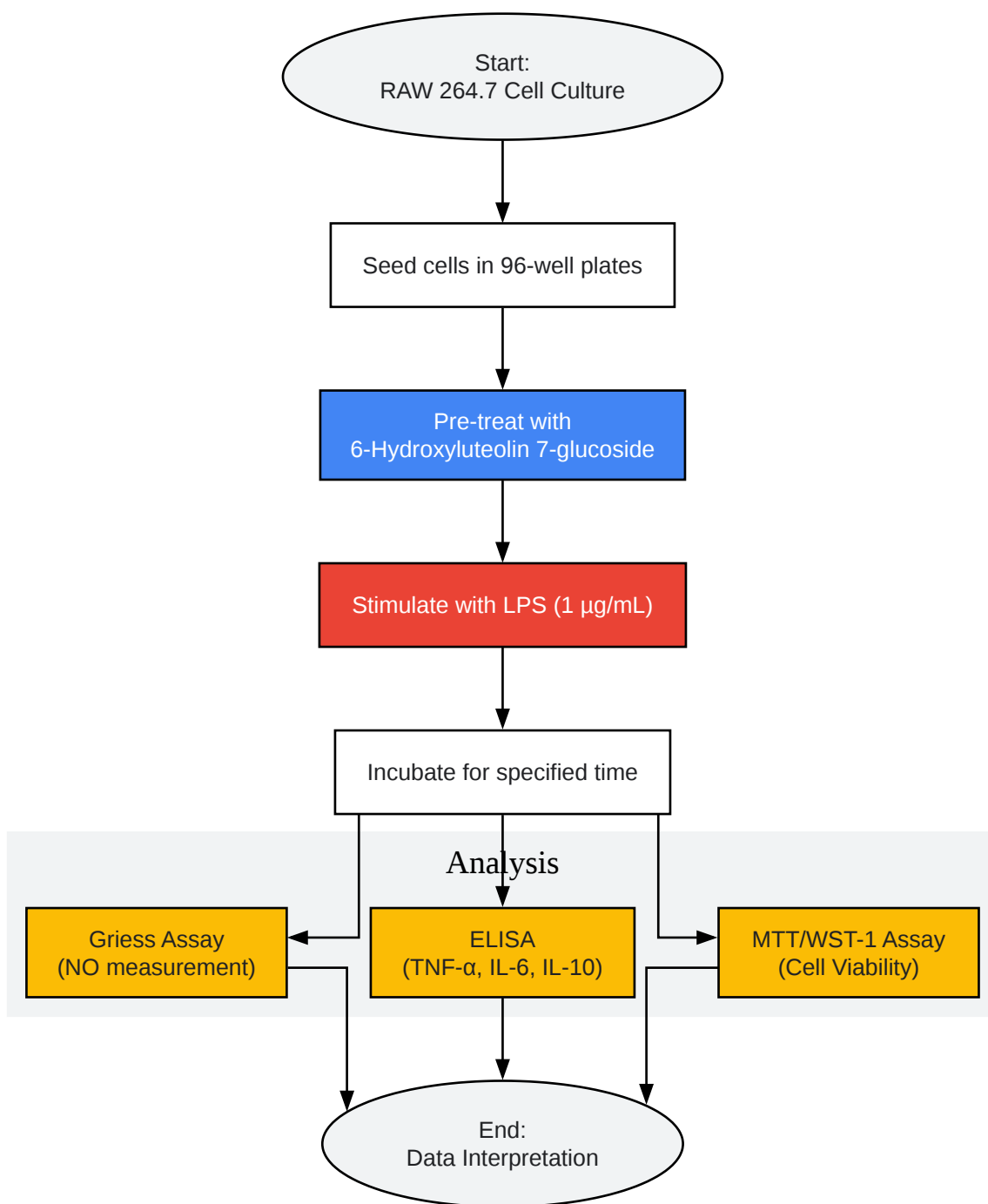
The following diagrams illustrate the potential signaling pathways modulated by **6-Hydroxyluteolin 7-glucoside** based on current research.



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Caption: Proposed mechanism of anti-inflammatory action of **6-Hydroxyluteolin 7-glucoside** via inhibition of the NF-κB signaling pathway.





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Caption: Experimental workflow for assessing the anti-inflammatory effects of **6-Hydroxyluteolin 7-glucoside** in vitro.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)